N-(3,5-dimethoxyphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-31-19-6-4-17(5-7-19)22-8-9-23(27-26-22)28-10-12-29(13-11-28)24(30)25-18-14-20(32-2)16-21(15-18)33-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMKIPDZHBZTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide (CAS Number: 1049339-45-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N5O4, with a molecular weight of 449.5 g/mol. The compound features a piperazine ring, which is commonly associated with various pharmacological activities, and includes multiple aromatic substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O4 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1049339-45-8 |
Synthesis
The synthesis of this compound can be achieved through various organic chemistry methods. A common approach involves the reaction of piperazine derivatives with carboxylic acids or their derivatives in the presence of coupling agents. The stability of the compound under different pH conditions has been studied, indicating it remains stable in neutral to slightly acidic environments but may degrade under strong alkaline conditions.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors in the central nervous system or modulate signaling pathways related to neurotransmitter systems. Research suggests that compounds with similar structures may act as inhibitors or modulators for certain receptors, potentially affecting neurotransmission and offering therapeutic benefits in conditions such as anxiety or depression .
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic activity of related compounds. For example, analogs structurally similar to this compound have shown strong inhibition against enzymes involved in sterol biosynthesis in Leishmania, indicating potential for treating parasitic infections .
Neuropharmacological Effects
The compound's structural characteristics suggest it could exhibit neuropharmacological effects. Piperazine derivatives are often studied for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in mental health disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antiparasitic Effects : Compounds with similar structures have demonstrated efficacy against L. donovani promastigotes, showing EC50 values in the low micromolar range. This indicates that modifications to the piperazine core can enhance biological activity against specific parasites .
- Neuropharmacological Screening : Research on piperazine derivatives has shown promising results in inhibiting specific receptors linked to anxiety and depression. These findings suggest that this compound may also possess similar properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
